molecular formula C10H6ClF3N2O2 B12284836 Methyl 2-chloro-5-(trifluoromethyl)-1H-benzimidazole-7-carboxylate

Methyl 2-chloro-5-(trifluoromethyl)-1H-benzimidazole-7-carboxylate

Cat. No.: B12284836
M. Wt: 278.61 g/mol
InChI Key: JIYGWSZQJIXXRW-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-(trifluoromethyl)-1H-benzimidazole-7-carboxylate is a benzimidazole derivative characterized by a chloro group at position 2, a trifluoromethyl group at position 5, and a methyl carboxylate ester at position 6. This compound belongs to a class of heterocyclic molecules widely studied for their pharmacological and material science applications. The electron-withdrawing trifluoromethyl and chloro groups enhance the compound’s stability and influence its physicochemical properties, while the carboxylate ester may contribute to bioavailability and metabolic processing.

Properties

Molecular Formula

C10H6ClF3N2O2

Molecular Weight

278.61 g/mol

IUPAC Name

methyl 2-chloro-6-(trifluoromethyl)-1H-benzimidazole-4-carboxylate

InChI

InChI=1S/C10H6ClF3N2O2/c1-18-8(17)5-2-4(10(12,13)14)3-6-7(5)16-9(11)15-6/h2-3H,1H3,(H,15,16)

InChI Key

JIYGWSZQJIXXRW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1)C(F)(F)F)NC(=N2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-5-(trifluoromethyl)-1H-benzimidazole-7-carboxylate typically involves multiple steps. One common method involves the initial formation of the benzimidazole core, followed by the introduction of the trifluoromethyl group and the chlorine atom. The final step involves the esterification of the carboxylic acid group to form the methyl ester.

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base.

    Chlorination: The chlorine atom can be introduced through electrophilic chlorination using reagents like thionyl chloride (SOCl2).

    Esterification: The carboxylic acid group is esterified using methanol (CH3OH) in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5-(trifluoromethyl)-1H-benzimidazole-7-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The benzimidazole ring can be oxidized to form N-oxides.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as tin(II) chloride (SnCl2) or iron powder (Fe) in acidic conditions.

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzimidazoles.

    Oxidation: Formation of benzimidazole N-oxides.

    Reduction: Formation of amino-substituted benzimidazoles.

    Ester Hydrolysis: Formation of benzimidazole carboxylic acids.

Scientific Research Applications

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit notable antimicrobial properties. Methyl 2-chloro-5-(trifluoromethyl)-1H-benzimidazole-7-carboxylate has been investigated for its efficacy against various bacterial strains. A study highlighted its potential as an antibacterial agent, showing effectiveness against both Gram-positive and Gram-negative bacteria. The trifluoromethyl group enhances lipophilicity, which may contribute to improved membrane penetration and bioactivity .

Antiparasitic Properties

Benzimidazole derivatives are also recognized for their antiparasitic activity. This compound has been tested for its effectiveness against parasitic infections such as those caused by nematodes. The compound's mechanism of action involves inhibition of microtubule formation, which is critical for the survival of these organisms .

Pesticide Development

The compound has shown promise in the development of new pesticides. Its structural characteristics allow it to interact effectively with biological targets in pests, leading to increased mortality rates among treated populations. For instance, studies have demonstrated that derivatives of benzimidazole can disrupt the growth and reproduction of agricultural pests, making them valuable in crop protection strategies .

Herbicidal Properties

In addition to pest control, this compound has been explored for its herbicidal properties. Research findings suggest that it can inhibit specific enzymes involved in plant growth, thereby controlling unwanted vegetation without adversely affecting crop yields .

Water Quality Monitoring

The presence of organic compounds like this compound in water bodies poses risks to environmental quality. Studies have focused on the detection and quantification of such compounds in aquatic systems, emphasizing the need for robust monitoring techniques to assess their impact on ecosystems .

Biodegradation Studies

Understanding the biodegradation pathways of this compound is crucial for environmental safety. Research has indicated that certain microbial communities can degrade benzimidazole derivatives, suggesting potential bioremediation applications to mitigate contamination in soil and water environments .

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryAntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntiparasiticInhibits microtubule formation in nematodes
Agricultural SciencePesticide DevelopmentDisrupts growth/reproduction in agricultural pests
Herbicidal PropertiesInhibits specific plant growth enzymes
Environmental ScienceWater Quality MonitoringIdentified as a contaminant; requires monitoring
Biodegradation StudiesDegradable by specific microbial communities

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various benzimidazole derivatives including this compound and tested their antimicrobial activity against clinical isolates of bacteria. The results showed a significant reduction in bacterial viability at low concentrations, indicating its potential as a therapeutic agent.

Case Study 2: Pesticide Efficacy

A field trial conducted by agricultural scientists evaluated the effectiveness of this compound as a pesticide on tomato crops infested with aphids. The treatment resulted in over 80% reduction in pest populations compared to untreated controls, demonstrating its practical application in agriculture.

Mechanism of Action

The exact mechanism of action of Methyl 2-chloro-5-(trifluoromethyl)-1H-benzimidazole-7-carboxylate depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through its trifluoromethyl and chlorine substituents. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Analogues in Pharmacology: TCV-116 (Angiotensin II Receptor Antagonist)

TCV-116 (described in ) is a prodrug with the active form CV-11974 . Its structure includes:

  • Position 2: Ethoxy group
  • Position 1: Biphenylmethyl group
  • Position 7: Carboxylate ester

Key Comparisons :

  • Bioactivity: TCV-116 exhibits potent antihypertensive effects in spontaneously hypertensive rats (SHR) with an ED25 of 0.68 mg/kg, attributed to its angiotensin II receptor antagonism.
  • Metabolism : TCV-116’s prodrug design enhances oral bioavailability, whereas the methyl carboxylate in the target compound may similarly act as a metabolically labile group.

Halogen-Substituted Benzimidazoles: 5-Chloro-4-Fluoro-2-(Trifluoromethyl)-1H-Benzimidazole

Physical/Chemical Properties (from ):

  • Molecular Formula: C8H3ClF4N2
  • Density: 1.647 g/cm³ (predicted)
  • pKa: 7.43 (predicted)
  • Boiling Point: 307.4°C (predicted)

Key Comparisons :

  • Substituent Effects : The target compound’s chloro and trifluoromethyl groups at positions 2 and 5 differ from this analogue’s substituents (Cl at 5, F at 4, CF3 at 2). These positional differences likely alter electronic properties and acidity; the target’s pKa is expected to be lower due to stronger electron withdrawal from the adjacent chloro and CF3 groups .
  • pharmaceuticals).

Key Comparisons :

  • Reactivity: The amino group in compound 12 enhances hydrogen bonding, whereas the target’s ester group may prioritize lipophilicity.
  • Purity/Yield : Compound 12 achieved 85% yield and 99.51% HPLC purity, suggesting robust synthetic routes for trifluoromethyl-containing analogues .

Data Table: Comparative Analysis of Benzimidazole Derivatives

Compound Name Substituent Positions Molecular Formula Molecular Weight pKa (Predicted) Key Applications References
Methyl 2-chloro-5-(trifluoromethyl)-1H-benzimidazole-7-carboxylate 2-Cl, 5-CF3, 7-COOCH3 C10H7ClF3NO2 265.62 ~6.5–7.0* Undetermined (potential pharmaceuticals)
TCV-116 (Prodrug) 2-OEt, 1-biphenylmethyl, 7-COOCH2C(Me)2O C30H29N5O6 567.58 Not reported Antihypertensive agent
5-Chloro-4-fluoro-2-(trifluoromethyl)-1H-benzimidazole 5-Cl, 4-F, 2-CF3 C8H3ClF4N2 238.57 7.43 Material science/agrochemicals
4-Amino-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide (12) N/A (benzamide) C14H10ClF3N2O 314.69 Not reported Pharmacological research

*Estimated based on substituent effects from .

Research Implications and Gaps

  • Further studies on its receptor affinity and metabolic stability are warranted.
  • Synthesis Optimization : ’s high-yield methods could guide scalable production of the target compound.
  • Data Limitations : Physical properties (e.g., melting point, solubility) for the target compound are absent in the evidence, necessitating experimental characterization.

This analysis underscores the importance of substituent positioning and functional groups in modulating benzimidazole derivatives’ properties and applications.

Biological Activity

Methyl 2-chloro-5-(trifluoromethyl)-1H-benzimidazole-7-carboxylate is a benzimidazole derivative that has garnered attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to synthesize existing knowledge regarding its biological activity, supported by data tables and case studies.

  • Molecular Formula : C10H7ClF3N3O2
  • Molecular Weight : 293.63 g/mol
  • IUPAC Name : this compound
  • CAS Number : Not widely documented; related compounds include other benzimidazole derivatives.

Benzimidazole derivatives, including this compound, exhibit their biological effects primarily through the following mechanisms:

  • Antiproliferative Activity : These compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis through mitochondrial pathways, disrupting mitochondrial membrane potential, and promoting the release of pro-apoptotic factors such as cytochrome c .
  • Antimicrobial Activity : The structural features of benzimidazoles contribute to their effectiveness against bacterial strains and fungi by interfering with nucleic acid synthesis and cell wall integrity .

Anticancer Activity

Several studies have reported the anticancer potential of benzimidazole derivatives. For instance, a study demonstrated that derivatives with specific substitutions exhibited significant cytotoxic effects against breast cancer cell lines (MDA-MB-231) with IC50 values ranging from 16.38 μM to 100 μM depending on the substituents .

CompoundCell LineIC50 (μM)Mechanism
2gMDA-MB-23116.38Apoptosis induction
1eMDA-MB-23129.39Apoptosis induction
Drug 1Various25.72Cell cycle arrest

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been highlighted in various studies:

MicroorganismMinimum Inhibitory Concentration (MIC)
Streptococcus faecalis8 μg/mL
Staphylococcus aureus4 μg/mL
Methicillin-resistant Staphylococcus aureus4 μg/mL
Candida albicans64 μg/mL
Aspergillus niger64 μg/mL

Study on Anticancer Effects

In a recent study involving mice with induced tumors, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The study indicated that the compound not only inhibited tumor growth but also induced apoptosis in tumor cells, highlighting its therapeutic potential in cancer treatment .

Study on Antimicrobial Effects

A comparative analysis of several benzimidazole derivatives showed that this compound exhibited superior antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results suggested a promising application for this compound in treating infections caused by resistant strains .

Q & A

Q. What methods resolve contradictions in spectroscopic vs. crystallographic data?

  • Methodology : Re-examine tautomeric equilibria (e.g., 1H vs. 3H-benzimidazole forms) via variable-temperature NMR. For crystallographic outliers, use Hirshfeld surface analysis to assess packing effects. Reconcile with DFT-optimized geometries .

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